

A Comparative Guide to DSPE-PEG(2000)-Mannose in Targeted Drug Delivery

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Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of published literature on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (**DSPE-PEG(2000)-Mannose**). It offers an objective comparison of its performance in targeted drug delivery systems, supported by experimental data, to aid researchers in their formulation development and application.

Executive Summary

DSPE-PEG(2000)-Mannose is a widely utilized functionalized lipid in the development of targeted nanocarriers, such as liposomes and nanoparticles. The mannose moiety serves as a ligand for the mannose receptor (CD206), which is overexpressed on the surface of various cells, most notably macrophages and dendritic cells. This targeting strategy enhances the delivery of therapeutic agents to these specific cell populations, which are pivotal in various pathological conditions including cancer, infectious diseases, and inflammatory disorders. This guide summarizes the physicochemical properties, in vitro performance, and in vivo efficacy of **DSPE-PEG(2000)-Mannose**-modified nanoparticles from a range of studies, providing a comparative overview against non-targeted formulations.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate a clear comparison of **DSPE-PEG(2000)-Mannose**-containing nanoparticles with their non-targeted

counterparts.

Table 1: Physicochemical Characterization of DSPE-PEG(2000)-Mannose Nanoparticles

Formulation Type	Drug/Cargo	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
Mannose-Targeted	Rifapentine	108.2 ± 7.2	-	81.2 ± 6.3	13.7 ± 0.7	[1]
Non-Targeted Control	Rifapentine	Not Specified	-	Not Specified	Not Specified	[1]
Mannose-Targeted	Ridaforolimus	33 ± 15	Not Specified	77.5 ± 1.7	7.2 ± 0.1	[2]
Mannose-Targeted	Hybrid Nanoparticles	None	~265	-4.5	Not Applicable	Not Applicable
Non-Targeted Control	Hybrid Nanoparticles	Not Specified	-9.097 ± 1.128	Not Applicable	Not Applicable	[3]

Table 2: In Vitro Performance: Macrophage Uptake

Nanoparticle Type	Cell Line	Fold Increase in Uptake vs. Non-Targeted	Key Findings	Reference
Mannose-modified PLGA NPs	J774A.1 Macrophages	3.1	Uptake was dependent on the density of mannose on the nanoparticle surface.[4]	[4]
Mannosylated Chitosan NPs	Macrophages	Significantly Higher	Confocal microscopy indicated greater cellular uptake compared to non-mannosylated nanoparticles.[5]	[5]
Mannose-decorated Hybrid NPs	U937 Macrophages (M2-polarized)	Significantly Higher in M2 vs M1	Uptake was higher in M2 phenotype macrophages, which overexpress the mannose receptor.[3]	[3]
Mannose-functionalized Micelles	ThP-1 Human Macrophages	Significantly Higher	Optimized copper catalyst concentration in the "click" conjugation of mannose led to the highest uptake.[6]	[6]

MAN-PLGA-PEG NPs	RAW264.7 Macrophages	Significantly Higher	Phagocytic uptake was significantly higher compared to non-targeted PLGA-PEG NPs. [1]
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Table 3: In Vivo Efficacy and Biodistribution

Nanoparticle Type	Animal Model	Key Biodistribution Findings	Therapeutic Outcome	Reference
PEG-sheddable, Mannose-modified NPs	B16-F10 Tumor-bearing Mice	Clear colocalization of nanoparticles with tumor-associated macrophages (TAMs).[4]	Not Specified	[4]
Folate-coated vs. PEG-coated Gd NPs	KB Tumor-bearing Athymic Mice	Both formulations had comparable tumor accumulation.	Folate-coated nanoparticles showed significantly enhanced tumor cell internalization and retention.[7]	[7]
pH-sensitive Liposomes (PEGylated vs. Non-PEGylated)	Tumor-bearing Mice	Similar blood clearance and high tumor accumulation for all liposomes.[8]	PEGylation did not result in a better in vivo profile in this specific formulation.[8]	[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a reproducible framework for researchers.

Nanoparticle Formulation and Characterization

- Formulation (Thin-Film Hydration Method):
 - The lipid components, including a base lipid (e.g., DSPC), cholesterol, DSPE-PEG(2000), and **DSPE-PEG(2000)-Mannose** (for the targeted formulation), are dissolved in an organic solvent mixture (e.g., chloroform/methanol).
 - The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
 - The lipid film is dried under vacuum for several hours to remove any residual solvent.
 - The film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids with gentle agitation.
 - The resulting nanoparticle suspension is then sized down by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain a uniform size distribution.
 - Unencapsulated drug is removed by a suitable method such as dialysis or size exclusion chromatography.
- Characterization:
 - Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
 - Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

- Encapsulation Efficiency (EE%) and Drug Loading (DL%): The amount of encapsulated drug is quantified after lysing the nanoparticles with a suitable solvent (e.g., methanol). The EE% is calculated as $(\text{Weight of encapsulated drug} / \text{Total weight of drug}) \times 100$. The DL% is calculated as $(\text{Weight of encapsulated drug} / \text{Total weight of nanoparticles}) \times 100$.

In Vitro Cellular Uptake Studies

- Cell Culture: Macrophage cell lines (e.g., RAW264.7, J774A.1) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Uptake Assay:
 - Cells are seeded in multi-well plates and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing fluorescently labeled nanoparticles (targeted and non-targeted formulations) at a specific concentration. A fluorescent dye like coumarin-6 or a fluorescently labeled lipid is typically incorporated into the nanoparticles for visualization and quantification.
 - Cells are incubated with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).
 - After incubation, the cells are washed multiple times with cold PBS to remove non-internalized nanoparticles.
 - For quantitative analysis, the cells are lysed, and the fluorescence intensity is measured using a microplate reader. The results are often normalized to the total protein content of the cell lysate.
 - For qualitative analysis, cells can be fixed, and the cellular uptake can be visualized using fluorescence microscopy or confocal laser scanning microscopy. Flow cytometry is also commonly used for a quantitative, single-cell analysis of nanoparticle uptake.

In Vivo Animal Studies

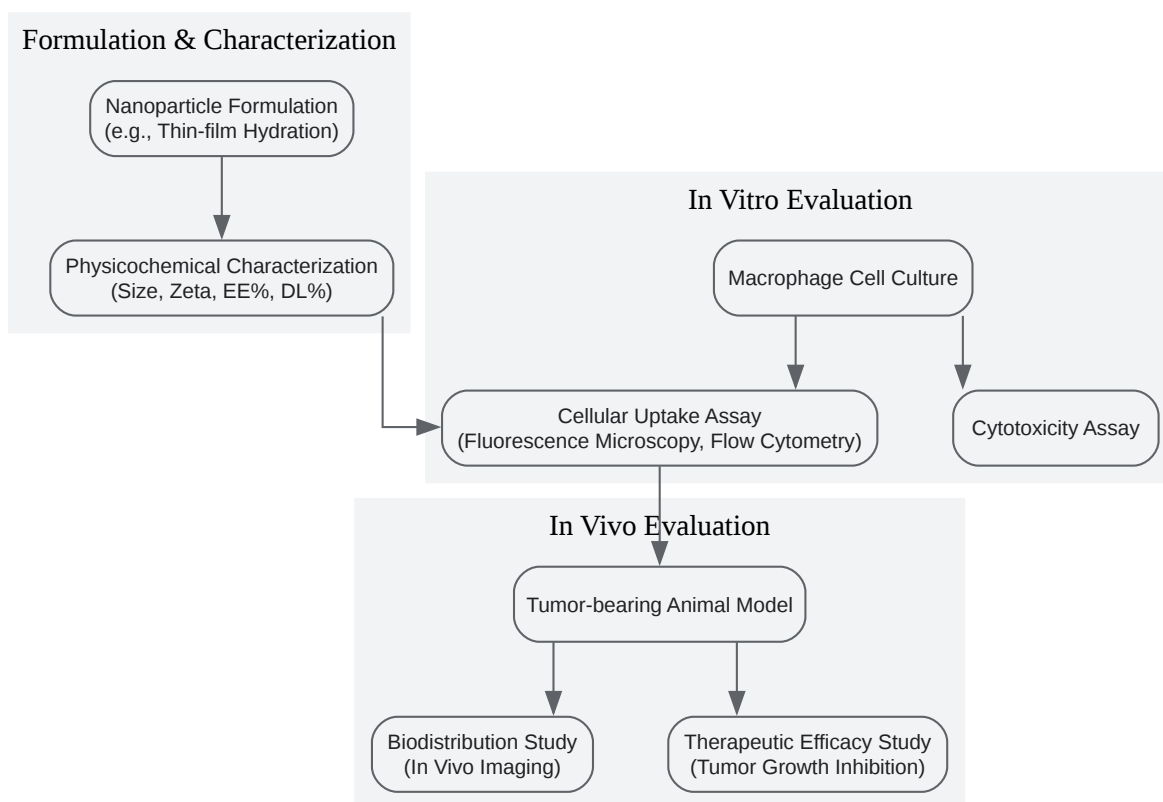
- Animal Models: Tumor-bearing mice are often used to evaluate the in vivo efficacy of targeted cancer therapies. Tumors are established by subcutaneously injecting cancer cells (e.g., B16-F10 melanoma) into the flank of immunocompromised or syngeneic mice.

- Biodistribution Studies:
 - Nanoparticles are labeled with a suitable imaging agent (e.g., a near-infrared fluorescent dye like DiR or a radionuclide).
 - The labeled nanoparticles are administered to the tumor-bearing mice, typically via intravenous injection.
 - At predetermined time points, the animals are imaged using an in vivo imaging system.
 - After the final imaging time point, the animals are euthanized, and major organs and the tumor are excised.
 - The fluorescence or radioactivity in each organ is quantified to determine the biodistribution profile of the nanoparticles.
- Therapeutic Efficacy Studies:
 - Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups (e.g., saline, free drug, non-targeted nanoparticles, and **DSPE-PEG(2000)-Mannose** targeted nanoparticles).
 - The formulations are administered according to a predetermined dosing schedule.
 - Tumor volume and body weight are monitored regularly throughout the study.
 - At the end of the study, the tumors are excised and weighed. The tumor growth inhibition rate is calculated to evaluate the therapeutic efficacy of the different formulations.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the development and evaluation of **DSPE-PEG(2000)-Mannose** targeted nanoparticles.

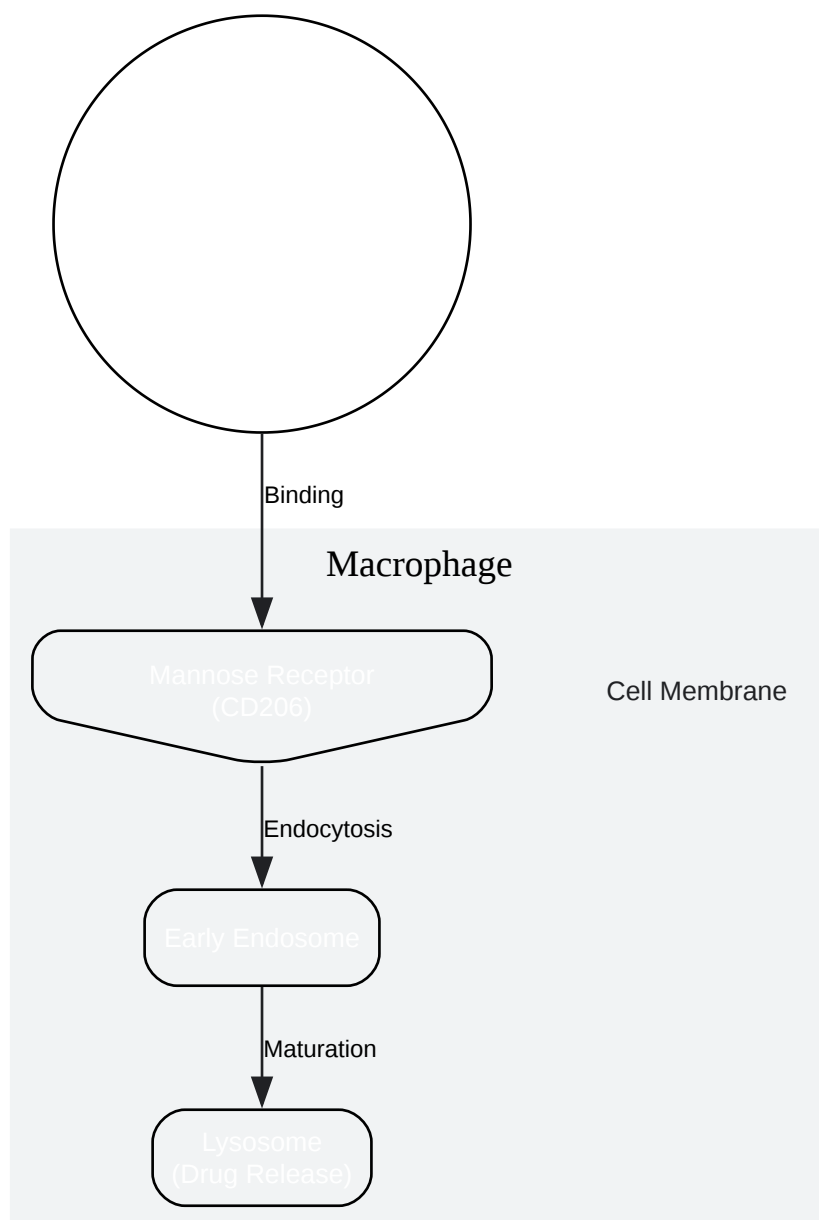


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Caption: Experimental workflow for **DSPE-PEG(2000)-Mannose** nanoparticle evaluation.

Mannose Receptor-Mediated Endocytosis

This diagram illustrates the targeted uptake of **DSPE-PEG(2000)-Mannose** functionalized nanoparticles via mannose receptor-mediated endocytosis.



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Caption: Mannose receptor-mediated endocytosis of a targeted nanoparticle.

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